molecular formula C16H24N2O4S B4652178 4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B4652178
M. Wt: 340.4 g/mol
InChI Key: VYRJTUNZIFHXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as EDP-420, and it belongs to the class of compounds known as sulfonamides.

Mechanism of Action

The mechanism of action of EDP-420 involves the inhibition of specific enzymes. For example, EDP-420 inhibits carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the production of bicarbonate ions. Similarly, EDP-420 inhibits histone deacetylases by binding to the active site of the enzyme, which leads to an increase in the acetylation of histones and the modulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EDP-420 are diverse and depend on the specific enzyme that is inhibited. For example, the inhibition of carbonic anhydrase by EDP-420 leads to a decrease in the production of bicarbonate ions, which can affect the pH balance of cells and tissues. The inhibition of histone deacetylases by EDP-420 can lead to the modulation of gene expression, which can affect various physiological processes, such as cell differentiation, proliferation, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using EDP-420 in lab experiments include its high potency and selectivity for specific enzymes. This makes it a useful tool for studying the biochemical and physiological effects of specific enzymes. However, the limitations of using EDP-420 include its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for the study of EDP-420. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegeneration. Another direction is to develop more potent and selective analogs of EDP-420 that can be used as therapeutic agents. Additionally, the mechanisms of action of EDP-420 on specific enzymes could be further elucidated using structural and biochemical approaches.

Scientific Research Applications

EDP-420 has been studied extensively for its potential therapeutic applications. It has been shown to have potent inhibitory effects on a variety of enzymes, including carbonic anhydrase, metalloproteinases, and histone deacetylases. These enzymes play important roles in various physiological and pathological processes, such as cancer, inflammation, and neurodegeneration.

properties

IUPAC Name

4-ethoxy-N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-22-15-8-7-14(11-13(15)2)23(20,21)17(3)12-16(19)18-9-5-6-10-18/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRJTUNZIFHXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-ethoxy-N,3-dimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.